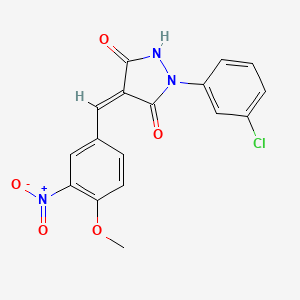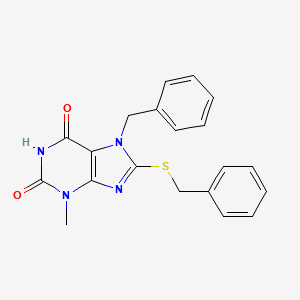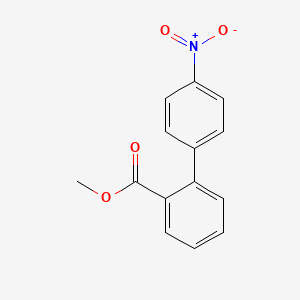![molecular formula C21H16Cl2N2O2S B3567344 1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole](/img/structure/B3567344.png)
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole
描述
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole class. This compound is characterized by the presence of two 4-chlorophenyl groups attached to a benzimidazole core, one through a methyl linkage and the other through a methylsulfonyl linkage. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzyl chloride and 4-chlorobenzylsulfonyl chloride as the primary starting materials.
Formation of Benzimidazole Core: The benzimidazole core is formed by reacting o-phenylenediamine with 4-chlorobenzyl chloride under acidic conditions.
Sulfonylation: The resulting benzimidazole derivative is then subjected to sulfonylation using 4-chlorobenzylsulfonyl chloride in the presence of a base such as triethylamine.
Purification: The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Optimization of Reaction Conditions: Reaction conditions such as temperature, pressure, and reaction time are optimized for maximum yield.
Purification and Quality Control: The product is purified using industrial-scale purification techniques, and quality control measures are implemented to ensure the purity and consistency of the final product.
化学反应分析
Types of Reactions
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Substituted benzimidazole derivatives.
科学研究应用
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes by binding to their active sites.
Disrupt Cellular Processes: Interfere with cellular processes such as DNA replication and protein synthesis.
Induce Apoptosis: Trigger programmed cell death (apoptosis) in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
1-[(4-Chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole can be compared with other similar compounds, such as:
Benzimidazole: The parent compound with a simpler structure and diverse biological activities.
4-Chlorobenzylsulfonylbenzimidazole: A derivative with similar sulfonyl linkage but different substitution pattern.
4-Chlorobenzylbenzimidazole: A derivative with a single 4-chlorobenzyl group.
Uniqueness
The uniqueness of this compound lies in its dual 4-chlorophenyl groups and the combination of methyl and methylsulfonyl linkages, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfonyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N2O2S/c22-17-9-5-15(6-10-17)13-25-20-4-2-1-3-19(20)24-21(25)28(26,27)14-16-7-11-18(23)12-8-16/h1-12H,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWMMSPQCGUVSJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)S(=O)(=O)CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(4-chloro-2,5-dimethoxyphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B3567261.png)
![2-({[4-(benzyloxy)phenyl]amino}methyl)-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B3567282.png)

![diethyl 2,2'-(5,7-dimethyl-6-oxo-1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,2-diyl)diacetate](/img/structure/B3567294.png)
![2,5,7-Trimethyl-2-(1-methyl-2-oxo-1,2-dihydro-indol-3-ylidenemethyl)-1,3-diaza-tricyclo[3.3.1.1*3,7*]decan-6-one](/img/structure/B3567296.png)

![12,12-dimethyl-3-methylsulfanyl-7-phenyl-13-oxa-16-thia-2,4,5,7-tetrazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-8-one](/img/structure/B3567317.png)
![4-[4-(9H-fluoren-9-yl)-1-piperazinyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3567324.png)
![2,6-Bis(2,5-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B3567328.png)
![N-(3,4-dichlorophenyl)-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide](/img/structure/B3567335.png)

![N-(4-chloro-2,5-dimethoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3567338.png)

![(5-Bromothiophen-2-yl)-(2-methyl-4-propylimidazo[1,2-a]benzimidazol-1-yl)methanone](/img/structure/B3567346.png)
